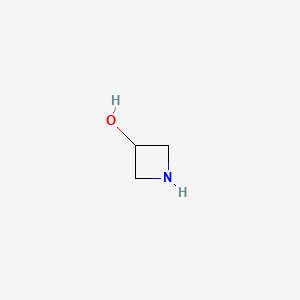

Azetidin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFCJXSQQHBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363837 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45347-82-8 | |

| Record name | Azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYAZETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Azetidin-3-ol Hydrochloride from Benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a common and industrially relevant synthetic route for the preparation of azetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting materials, benzylamine and epichlorohydrin. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols derived from published literature, and a quantitative summary of reaction parameters and yields.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride from benzylamine is typically achieved in a three-step sequence:

-

Ring Opening of Epichlorohydrin: Benzylamine is reacted with epichlorohydrin (2-(chloromethyl)oxirane) in a nucleophilic ring-opening reaction. This step forms the key intermediate, 1-(benzylamino)-3-chloropropan-2-ol.

-

Intramolecular Cyclization: The intermediate, 1-(benzylamino)-3-chloropropan-2-ol, undergoes an intramolecular nucleophilic substitution. The amino group displaces the chloride to form the four-membered azetidine ring, yielding 1-benzylthis compound.

-

Debenzylation and Salt Formation: The N-benzyl protecting group is removed from 1-benzylthis compound via catalytic hydrogenation. The resulting this compound is then treated with hydrochloric acid to afford the stable hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, compiled from various sources.

Table 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol (Intermediate)

| Parameter | Value | Reference |

| Benzylamine (molar eq.) | 1.16 | [1] |

| Epichlorohydrin (molar eq.) | 1.0 | [1] |

| Solvent | Water | [1][2] |

| Temperature | 0-5 °C | [1][2] |

| Reaction Time | 12-16 hours | [1][2] |

Table 2: Synthesis of 1-Benzylthis compound

| Parameter | Value | Reference |

| Base | Sodium Carbonate (Na₂CO₃) | [1][2] |

| Solvent | Acetonitrile (CH₃CN) | [1][2] |

| Temperature | 80-90 °C (Reflux) | [1] |

| Reaction Time | 12-16 hours | [1][2] |

| Yield | >86% | [2] |

Table 3: Synthesis of this compound Hydrochloride

| Parameter | Value | Reference |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | [1][2] |

| Hydrogen Source | H₂ gas | [1] |

| Solvent | Methanol or Tetrahydrofuran (THF) | [1][2] |

| Acid | 4mol/L HCl aqueous solution | [2] |

| Reaction Time | 8-20 hours | [1][2] |

| Yield | >90% | [2] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound hydrochloride.

Synthesis of 1-Benzylthis compound

This two-step, one-pot procedure combines the initial ring-opening and subsequent cyclization.

Procedure:

-

Dissolve benzylamine (324 mmol) in water (450 mL) in a suitable reaction vessel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 280 mmol) to the cooled solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 16 hours.[1]

-

Isolate the crude product, 1-(benzylamino)-3-chloropropan-2-ol, by filtration.

-

Wash the filter cake with water (60 mL) and dry it under vacuum.

-

Dissolve the dried intermediate in acetonitrile (485 mL).

-

Add sodium carbonate (396 mmol) in portions to the solution.

-

Heat the mixture to 80-90 °C and stir under reflux for 16 hours.[1]

-

After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield 1-benzylthis compound.

Synthesis of this compound Hydrochloride

This procedure describes the debenzylation of 1-benzylthis compound and the subsequent formation of the hydrochloride salt.

Procedure:

-

Dissolve 1-benzylthis compound (e.g., 1163 g) in methanol (5.8 kg).[2]

-

Add a 4mol/L aqueous solution of HCl (1.8 L).[2]

-

Carefully add 10% Palladium on Carbon (35 g) to the mixture.[2]

-

Subject the reaction mixture to hydrogenation for 8 hours under a hydrogen atmosphere, monitoring for the complete consumption of the starting material.[2]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-ol, a strained four-membered heterocycle bearing a hydroxyl group, has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, combining the conformational rigidity of the azetidine ring with the reactive handle of a secondary alcohol, make it a valuable scaffold for the synthesis of novel therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its effective utilization in synthetic chemistry and drug design.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO | [1] |

| Molecular Weight | 73.09 g/mol | [1] |

| CAS Number | 45347-82-8 | [1] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 170.7 °C at 760 mmHg | [4] |

| Solubility | Soluble in water, DMSO, and methanol. | [2] |

Spectroscopic Data

Definitive spectroscopic data for the parent this compound is not extensively reported in publicly available literature. However, data for closely related derivatives provide valuable insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of azetidine derivatives are well-documented. For the parent azetidine, the protons on the carbon atoms adjacent to the nitrogen typically appear as multiplets around 3.6 ppm and the other methylene protons around 2.3 ppm in CDCl₃. The carbon signals for these atoms appear around 47 ppm and 25 ppm, respectively. For this compound, the proton on the carbon bearing the hydroxyl group (C3) would be expected to appear further downfield, and its chemical shift would be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as broad peaks in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the methylene groups would be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 73. Fragmentation would likely involve the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the azetidine ring. The fragmentation pattern of the parent azetidine shows a prominent peak at m/z 28, corresponding to the loss of ethene and a hydrogen atom from the molecular ion. A similar ring fragmentation could be expected for this compound.

Reactivity of this compound

The reactivity of this compound is governed by the nucleophilicity of the nitrogen atom, the reactivity of the hydroxyl group, and the inherent strain of the four-membered ring. This trifecta of reactivity allows for a diverse range of chemical transformations.

N-Functionalization: Alkylation and Acylation

The secondary amine of the azetidine ring is readily functionalized through N-alkylation and N-acylation reactions, providing a convenient entry point for introducing various substituents.

N-Alkylation: N-alkylation can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides. Reductive amination offers a controlled approach to introduce alkyl groups.

N-Acylation: N-acylation is a fundamental transformation for the synthesis of amides. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base.[5]

O-Functionalization: Alkylation and Acylation

The hydroxyl group at the C3 position provides another site for synthetic modification, allowing for O-alkylation and O-acylation to form ethers and esters, respectively.

O-Alkylation: O-alkylation can be performed using an alkyl halide in the presence of a base to deprotonate the hydroxyl group. For example, the synthesis of 3-methoxyazetidines has been reported.[6]

O-Acylation: O-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine.

Oxidation of the Hydroxyl Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, azetidin-3-one. This transformation is a key step in the synthesis of various functionalized azetidines. A common method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride under mild conditions.[7]

Ring-Opening Reactions

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions under both acidic and basic conditions. These reactions provide a pathway to linear 1,3-amino alcohols and their derivatives.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack. This can lead to cleavage of the C-N bonds.[8]

Base-Catalyzed Ring Opening: While less common for simple azetidines, ring-opening can also be induced under basic conditions, particularly at elevated temperatures or with strong nucleophiles.

Experimental Protocols

Detailed experimental procedures for the functionalization of the parent this compound are not always readily available. The following protocols are representative examples adapted from procedures for similar substrates and should be optimized for specific applications.

General Protocol for N-Acylation of this compound

This procedure is adapted from a general method for the N-acylation of amines.[5]

-

Dissolve this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.

-

Add Acylating Agent: Slowly add the acyl chloride or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Swern Oxidation of N-Boc-Azetidin-3-ol

This protocol is a general procedure for the Swern oxidation of a secondary alcohol.[7]

-

Prepare the Swern Reagent: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO (2.7 eq.) in DCM.

-

Add the Alcohol: After stirring for 5 minutes, add a solution of N-Boc-azetidin-3-ol (1.0 eq.) in DCM dropwise.

-

Stir: Stir the reaction mixture at -78 °C for 30 minutes.

-

Add Base: Add triethylamine (7.0 eq.) dropwise.

-

Warm to Room Temperature: Allow the reaction mixture to warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a strained ring system, a nucleophilic nitrogen, and a reactive hydroxyl group provides a rich platform for the development of novel molecular architectures. A thorough understanding of its chemical properties and reactivity is paramount for its effective application in the design and synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers embarking on the use of this important synthetic intermediate.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. 3-Hydroxyazetidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Azetidin-3-ol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design. Among these, the azetidine motif, and specifically its functionalized derivative azetidin-3-ol, has emerged as a privileged scaffold. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable building block in the development of novel therapeutics targeting a range of diseases, from cancer to central nervous system disorders. This technical guide provides a comprehensive overview of this compound's role in medicinal chemistry, detailing its synthesis, applications, and the experimental methodologies crucial for its successful implementation in drug discovery programs.

The Azetidine Ring: A Desirable Component in Drug Design

The four-membered azetidine ring offers a unique combination of properties that make it an attractive component for drug candidates. Compared to more common saturated heterocycles like pyrrolidine and piperidine, the azetidine scaffold provides a more rigid framework, which can lead to improved binding affinity and selectivity for its biological target.[1] This rigidity helps to pre-organize the molecule in a conformation favorable for binding, reducing the entropic penalty upon interaction with a protein.

Furthermore, the presence of the nitrogen atom within the strained ring system can enhance aqueous solubility and introduce a key vector for molecular interactions. Azetidines are also recognized as versatile bioisosteres for other cyclic and planar moieties, offering a means to modulate pharmacokinetic properties and explore novel chemical space.[1] The introduction of a hydroxyl group at the 3-position, as in this compound, provides a convenient handle for further functionalization, allowing for the facile synthesis of diverse compound libraries.

Synthesis of this compound and its Derivatives

The construction of the strained azetidine ring requires specialized synthetic strategies. Several effective methods for the synthesis of this compound and its precursors have been developed, each with its own advantages.

A widely used precursor for many this compound derivatives is N-Boc-azetidin-3-ol. A general synthetic approach involves the cyclization of a protected 3-amino-1,2-propanediol derivative.

Key Synthetic Protocols

Protocol 1: Synthesis of 1-benzylthis compound [2]

This protocol describes a two-step one-pot synthesis of a key intermediate for various this compound derivatives.

-

Step 1: Epoxide Opening. To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) at 0–5 °C, 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added. The reaction mixture is stirred at this temperature for 16 hours.

-

Step 2: Cyclization. Upon completion of the reaction, the crude product is isolated by filtration, washed with water (60 mL), and dried in vacuo. The dried intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions. The mixture is heated to 80–90 °C and stirred for 16 hours under reflux. The product, 1-benzylthis compound, is then isolated and purified.

Protocol 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol) via N-Boc Protection [2]

This protocol details the protection of the azetidine nitrogen, a common step to enable further functionalization.

-

Procedure: 1-benzylthis compound is converted to tert-butyl 3-hydroxyazetidine-1-carboxylate through a reduction reaction to remove the benzyl group, followed by protection with di-tert-butyl dicarbonate (Boc₂O).

Protocol 3: Couty's Azetidine Synthesis [3]

This efficient method allows for the synthesis of a variety of enantiopure azetidines from β-amino alcohols.

-

General Procedure: The synthesis starts with readily available β-amino alcohols, which undergo chlorination followed by deprotonation to induce a 4-exo-trig ring closure, yielding the azetidine ring. This method is particularly useful for producing 2-cyano-azetidines, which are versatile building blocks.[3]

Applications of this compound in Medicinal Chemistry

The versatility of the this compound scaffold is evident in its application across various therapeutic areas and drug discovery platforms.

Linkers in Antibody-Drug Conjugates (ADCs) and PROTACs

This compound hydrochloride is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[4] ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of the ADC. This compound also serves as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[4]

Scaffolds for CNS-Focused Compound Libraries

The favorable physicochemical properties of the azetidine ring make it an ideal scaffold for the development of compound libraries targeting the central nervous system (CNS). The synthesis and diversification of densely functionalized azetidine ring systems have been described to generate a wide variety of fused, bridged, and spirocyclic ring systems with lead-like properties suitable for CNS drug discovery.[5]

Inhibitors of STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in various cellular processes, and its persistent activation is a hallmark of many human cancers.[6] Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.

A series of (R)-azetidine-2-carboxamide analogues have been developed that exhibit sub-micromolar potency against STAT3.[7] These compounds have been shown to be highly selective for STAT3 over other STAT family members, which is a critical feature for minimizing off-target effects.[6]

Table 1: In Vitro Potency of Azetidine-Based STAT3 Inhibitors [6][7][8]

| Compound | Target Domain | IC₅₀ (µM) | Selectivity Notes |

| Azetidine-Based H182 | SH2 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM) |

| Azetidine-Based 5o | SH2 | 0.38 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 18 µM) |

| Azetidine-Based 8i | SH2 | 0.34 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 18 µM) |

| H172 (9f) | SH2 | 0.98 | Preferential inhibition of STAT3:STAT3 over STAT1:STAT3 (IC₅₀ of 3.4–8.3 μM) and much lower potency against STAT1:STAT1 (IC₅₀ > 15.8 μM) and STAT5:STAT5 (IC₅₀ > 19.1 μM) |

| H120 (8e) | SH2 | 1.75 | |

| H105 | SH2 | 2.07 |

STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation.[9] The binding of cytokines, such as IL-6, to their receptors activates associated JAKs, which in turn phosphorylate STAT3.[9] Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they act as transcription factors for target genes involved in oncogenesis.[10][11]

Inhibitors of MerTK

MerTK is a receptor tyrosine kinase that plays a role in immune suppression within the tumor microenvironment.[12] Inhibition of MerTK can enhance the anti-tumor immune response.[13] A series of pyrazinamide-based MerTK inhibitors bearing an azetidine-benzoxazole substituent have been developed.[13]

Table 2: In Vitro Potency of Azetidine-Based MerTK Inhibitors [12]

| Compound | Target | IC₅₀ (nM) | Cellular Assay EC₅₀ (nM) |

| Macrocyclic Analogue 3 | MerTK | < 100 | < 40 (phospho-MerTK) |

MerTK Signaling Pathway

MerTK is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[14] Ligand binding (e.g., Gas6, Protein S) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt and MAPK, which promote cell survival, proliferation, and migration.[14][15][16]

Antitumor Agents

Azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized and evaluated.[17] A conformational restriction strategy was employed, replacing the phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety.[18] These analogues exhibited potent antiproliferative activities.

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [17]

| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| 1a | 2.2 | 2.1 |

| 1b (ortho-fluoro) | ~44-66 | ~42-63 |

| 1c (meta-fluoro) | ~44-66 | ~42-63 |

| 1e (para-chloro) | ~44-66 | ~42-63 |

| 1f (para-tert-butyl) | ~44-66 | ~42-63 |

| 1g (para-phenyl) | ~44-66 | ~42-63 |

Experimental Protocols

Protocol 4: General Workflow for the Synthesis and Screening of an Azetidine-Based Compound Library

This workflow outlines the key stages in the development of a focused library of compounds based on the this compound scaffold.

Protocol 5: General Procedure for Determining IC₅₀ Values of Kinase Inhibitors

This protocol outlines a common method for assessing the potency of kinase inhibitors, such as those targeting STAT3 or MerTK.[19][20][21][22][23]

-

1. Compound Preparation: Prepare a serial dilution of the test compound (e.g., azetidine-based inhibitor) in a suitable solvent, typically DMSO.

-

2. Kinase Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

-

3. Incubation: Add the serially diluted test compound to the wells containing the kinase reaction mixture. Include positive controls (no inhibitor) and negative controls (no enzyme). Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period to allow the enzymatic reaction to proceed.

-

4. Detection: Stop the kinase reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).

-

5. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of the this compound scaffold, coupled with its demonstrated utility in targeting a diverse range of biological targets, ensures its continued prominence in drug discovery and development programs. As researchers continue to explore the full potential of this remarkable scaffold, we can anticipate the emergence of new and innovative medicines built upon the foundation of the this compound core.

References

- 1. [PDF] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. courses.edx.org [courses.edx.org]

A Technical Guide to the Structural Analysis of Azetidin-3-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its unique three-dimensional structure that can significantly enhance the physicochemical and pharmacological profiles of drug candidates.[1] As a four-membered nitrogen-containing heterocycle, the strained ring system imparts distinct conformational properties and reactivity.[2] Among its variants, azetidin-3-ol and its derivatives are of particular interest, serving as versatile intermediates and core components in a range of biologically active compounds, including treatments for cancer and neurodegenerative diseases.[3][4] Substitution at the 3-position is a key strategy for modulating biological activity, making a precise understanding of the three-dimensional atomic arrangement essential for rational drug design and structure-activity relationship (SAR) studies.[1]

This technical guide provides an in-depth overview of the primary analytical techniques for the structural elucidation of this compound derivatives. It includes a comparative analysis of crystallographic and spectroscopic methods, detailed experimental protocols, and tabulated quantitative data to support researchers in this field.

Core Structural Elucidation Techniques

The definitive structural confirmation of novel this compound derivatives relies on a combination of powerful analytical methods. While mass spectrometry provides elemental composition and NMR spectroscopy reveals the connectivity of atoms, single-crystal X-ray crystallography stands as the unparalleled gold standard for unambiguously determining the three-dimensional structure in the solid state.[5]

-

Single-Crystal X-ray Crystallography : This technique provides precise 3D atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions. It is the most definitive method for establishing the absolute stereochemistry and solid-state conformation of a molecule.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework and determining the connectivity of atoms.[5] Advanced techniques like NOESY can reveal through-space correlations, which helps in assigning relative stereochemistry.[6] Furthermore, the analysis of proton coupling constants (J-values) is crucial for differentiating between cis and trans isomers.[6]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) accurately determines the elemental formula of a compound by providing a precise mass of the molecular ion.[5][7] It is a fundamental first step in characterization.

Quantitative Structural Data

Quantitative data from structural analyses are critical for comparative studies and computational modeling. The following tables summarize key parameters for a selection of this compound derivatives from the literature.

Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives

| Parameter | 3-Aryl-3-arylmethoxyazetidine (6a)[1] | 1,3,3-Trinitroazetidine[1] |

|---|---|---|

| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |

| Formula Weight | 375.46 | 192.10 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.435(2) | 11.231(2) |

| b (Å) | 13.045(3) | 5.923(1) |

| c (Å) | 15.029(3) | 10.966(2) |

| β (°) | 108.08(3) | 109.43(3) |

| Volume (ų) | 1944.3(7) | 688.1(2) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.284 | 1.854 |

Analysis Note: The data highlights how bulky substituents at the C3-position, as seen in compound 6a, lead to a significantly larger unit cell volume, influencing the crystal lattice formation.[1]

Table 2: Spectroscopic Data of Selected 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)this compound Derivatives

| Compound | ¹H NMR (400 MHz, Solvent) δ (ppm) | High-Resolution Mass Spectrometry (m/z) |

|---|---|---|

| Parent this compound (in CDCl₃) | 8.47 (s, 1H), 7.39 (dd, 1H), 7.32 (d, 1H), 7.13-7.09 (m, 1H), 6.84-6.78 (m, 1H), 6.63-6.57 (m, 1H), 4.74-4.67 (m, 1H), 4.43-4.39 (m, 2H), 4.20-3.96 (br d, 2H), 2.50 (d, 1H)[7] | Formula: C₁₆H₁₂F₃IN₂O₂; Calculated: Not specified; Found: 449 (MH⁺)[7] |

| 3-(aminomethyl) deriv. (8) (in d₄-methanol) | 7.46 (dd, 1H), 7.35 (d, 1H), 7.30 (tr, 1H), 7.04 (dd, 1H), 6.62 (ddd, 1H), 4.14 (dd AB, 2H), 3.98 (dd AB, 2H), 3.07 (s, 2H)[7] | Formula: C₁₇H₁₅F₃IN₃O₂; Calculated: 478.02416; Found: 478.02417 (MH⁺)[7] |

| 3-[(ethylamino)methyl] deriv. (12) (in d₆-DMSO) | 8.57 (s, 2H), 7.58 (dd, 1H), 7.37 (d, 1H), 7.32 (tr, 1H), 7.18 (dd, 1H), 6.68 (ddd, 1H), 3.97 (dd AB, 2H), 3.79 (dd AB, 2H), 2.64 (s, 2H), 2.52 (q, 2H), 0.96 (t, 3H)[7] | Formula: C₁₉H₁₉F₃IN₃O₂; Calculated: 506.05538; Found: 506.05539 (MH⁺)[7] |

Table 3: ¹H-NMR Coupling Constants for Stereochemical Assignment in Azetidinols

| Isomer Type | Coupling Constant (J) | Significance |

|---|---|---|

| cis-Azetidinols | J H2-H3 and J H3-H4 ≈ 6.3 Hz[6] | Larger coupling constants are indicative of a cis relationship between adjacent protons on the azetidine ring.[6] |

| trans-Azetidinols | J H2-H3 and J H3-H4 ≈ 5.6 Hz[6] | Smaller coupling constants suggest a trans relationship.[6] |

Visualized Workflows

Visualizing the logical and experimental processes is key to understanding the workflow for structural analysis. The following diagrams, generated using Graphviz, outline these critical paths.

Logical Workflow for Structural Elucidation

The first diagram illustrates the decision-making process, highlighting how different analytical techniques provide complementary information to arrive at a definitive structure.

General Experimental Workflow

This diagram shows the typical progression from synthesis to final characterization, a common pathway in drug discovery and development.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from N-Boc-3-hydroxyazetidine[9]

This protocol describes a common deprotection step to yield the parent this compound.

-

Reaction Setup : To a stirred mixture of N-Boc-3-hydroxyazetidine (e.g., 500 mg, 2.89 mmol) in dichloromethane (DCM, 14 mL), add trifluoroacetic acid (TFA, 2.9 mL).

-

Reaction Execution : Stir the mixture at room temperature for 1 hour.

-

Workup : Concentrate the reaction mixture in vacuo to yield the crude product.

-

Storage : The resulting material can be dissolved in a solvent like DMF to create a stock solution for further use.

Protocol 2: Single-Crystal X-ray Crystallography[1][6]

This protocol outlines the standard procedure for determining the crystal structure of a compound.

-

Crystal Growth : Obtain high-quality single crystals of the purified azetidine derivative, typically by slow evaporation from a saturated solution (e.g., in ethyl acetate, hexane, or dichloromethane).[1]

-

Crystal Mounting : Select a suitable single crystal under a microscope and mount it on a goniometer head.[1]

-

Data Collection : Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[1][5] Direct a focused beam of monochromatic X-rays at the crystal.

-

Diffraction Measurement : Rotate the crystal and record the unique diffraction pattern produced as X-rays are diffracted by the atoms.[5]

-

Data Processing : Process the collected diffraction data to determine the unit cell dimensions, space group, and ultimately solve the 3D atomic structure.[5]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)[6][8]

This protocol is for obtaining the precise mass and elemental formula.

-

Sample Preparation : Prepare a dilute solution of the purified compound.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source for analysis.[5]

-

Calibration : Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Analysis : Introduce the sample into the mass spectrometer and measure the exact mass of the molecular ion.

-

Data Interpretation : Use the exact mass to determine the most likely elemental formula for the compound.[5]

Conclusion

The structural analysis of this compound and its derivatives is a critical activity in modern drug discovery. A multi-faceted approach, leveraging the strengths of mass spectrometry, NMR spectroscopy, and X-ray crystallography, is essential for complete and unambiguous characterization. The workflows and protocols detailed in this guide provide a framework for researchers to systematically approach the synthesis and analysis of these valuable chemical entities, ultimately facilitating the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 45347-82-8 [chemicalbook.com]

- 4. This compound CAS#: 45347-82-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile bioisostere have propelled its incorporation into a diverse array of bioactive molecules. This technical guide provides a comprehensive literature review of azetidine-containing compounds, with a focus on their synthesis, biological activities, and mechanisms of action, presented in a format tailored for researchers and drug development professionals.

The Rise of the Azetidine Moiety in Medicinal Chemistry

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its exploration in drug discovery.[1][2] However, recent advancements in synthetic methodologies have unlocked access to a wide range of functionalized azetidines, leading to a surge in their investigation.[3][4] The rigid nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[5] Furthermore, the azetidine moiety serves as an effective bioisostere for other common rings in drug molecules, such as piperidine and pyrrolidine, often improving physicochemical properties like solubility and metabolic stability.[6]

Diverse Pharmacological Activities of Azetidine-Containing Molecules

The versatility of the azetidine scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][6]

Anticancer Activity

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and cellular processes.

One of the most promising areas of investigation is the targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[7][8] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors, with some compounds exhibiting sub-micromolar inhibitory concentrations (IC50).[8]

Another important mechanism of anticancer action for azetidine derivatives is the disruption of microtubule dynamics. Analogs of the natural product TZT-1027, where a phenylethyl group is replaced by a 3-aryl-azetidine moiety, have shown excellent antiproliferative activities in the nanomolar range against various cancer cell lines.

Table 1: Anticancer Activity of Representative Azetidine-Containing Compounds

| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 | Target/Mechanism of Action | Reference(s) |

| STAT3 Inhibitor | 5a | (STAT3 DNA-binding) | 0.55 µM | STAT3 DNA-Binding Inhibition | [8] |

| STAT3 Inhibitor | 5o | (STAT3 DNA-binding) | 0.38 µM | STAT3 DNA-Binding Inhibition | [8] |

| STAT3 Inhibitor | 8i | (STAT3 DNA-binding) | 0.34 µM | STAT3 DNA-Binding Inhibition | [8] |

| STAT3 Inhibitor | 7g | MDA-MB-231 (Breast) | ~1.0-3.0 µM | STAT3 DNA-Binding Inhibition | [8] |

| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 µM | Microtubule Destabilizer | |

| TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 0.0021 µM | Microtubule Destabilizer | |

| 2-Azetidinone Derivative | Compound 12l | MCF-7 (Breast) | 0.01 µM | Microtubule Destabilizer | |

| 2-Azetidinone Derivative | Compound 12l | HT-29 (Colon) | 0.003 µM | Microtubule Destabilizer |

Central Nervous System (CNS) Activity

The rigid framework of the azetidine ring makes it an ideal scaffold for designing ligands that can interact with high specificity with targets in the central nervous system.

Azetidine derivatives have been successfully developed as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[9] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of epilepsy and other neurological disorders. Azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1, with IC50 values in the low micromolar range.[9]

More recently, azetidine-containing compounds have been investigated as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[10][11][12] Inhibition of MAGL increases the levels of 2-AG, which has neuroprotective and anti-inflammatory effects, making these compounds promising candidates for the treatment of neurodegenerative diseases and inflammatory pain.[10][13]

Table 2: CNS Activity of Representative Azetidine-Containing Compounds

| Compound Class | Representative Compound | Target | Potency (IC50/Ki) | Therapeutic Area | Reference(s) |

| GABA Uptake Inhibitor | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 µM (IC50) | Neurological Disorders | [9] |

| GABA Uptake Inhibitor | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 µM (IC50) | Neurological Disorders | [9] |

| NMDA Receptor Ligand | L-trans-azetidine-2,3-dicarboxylic acid | NMDA Receptor | 10 µM (Ki) | Neurological Disorders | [14] |

| NMDA Receptor Ligand | L-trans-azetidine-2,3-dicarboxylic acid | NR1/NR2D | 50 µM (EC50) | Neurological Disorders | [14] |

| MAGL Inhibitor | Compound 6g | MAGL | - | Inflammatory Pain | [10] |

| MAGL Inhibitor | Compound 23 | MAGL | 80 nM (IC50) | Cancer, Neuroinflammation | [10] |

| MAGL Inhibitor | Compound 10 | MAGL | 4.2 nM (IC50) | Neurodegenerative Diseases | [12] |

| MAGL Inhibitor | Compound 15 | MAGL | 4.6 nM (IC50) | Neurodegenerative Diseases | [12] |

Antimicrobial and Antiviral Activity

The azetidine-2-one (β-lactam) ring is a well-established pharmacophore in antibacterial agents, most notably in the penicillin and cephalosporin families of antibiotics.[15] More recently, novel azetidinone derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. For instance, certain 2-oxo-azetidine derivatives have demonstrated good antibacterial activity against Staphylococcus aureus.[16]

In the realm of antiviral research, azetidine-containing nucleoside analogs have been explored for their potential to inhibit viral replication. Notably, 3'-azido-3'-deoxythymidine (AZT), a cornerstone of early HIV therapy, contains an azido-substituted tetrahydrofuran ring, and researchers have synthesized and evaluated azetidine-containing analogs as potential anti-HIV agents.[16][17][18][19]

Table 3: Antimicrobial and Antiviral Activity of Representative Azetidine-Containing Compounds

| Compound Class | Activity | Organism/Virus | Potency (MIC/EC50) | Reference(s) |

| 2-Oxo-azetidine derivative | Antibacterial | Staphylococcus aureus | Good activity | [16] |

| Quinolinedihydropyridine-azetidinone | Antibacterial | Various bacteria | Good activity | [20] |

| Azetidin-2-one derivative | Antitubercular | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL (MIC) | [20] |

| 1,3-(N,N'-dibenzyl)diamino-2-propanol derivative | Anti-HIV | HIV-1 | 0.1 - 1 µM (EC50) | [16][19] |

Other Therapeutic Areas

The therapeutic potential of azetidine-containing molecules extends beyond the areas highlighted above. For example, azetidinone derivatives of ferulic acid have been investigated as anti-inflammatory agents.[21] Additionally, azetidine derivatives have been developed as antagonists for G-protein coupled receptors such as the free fatty acid receptor 2 (FFA2), which is implicated in inflammatory responses.[22] However, it is important to note that some azetidine-containing compounds, such as the pyrimidine analogue azacitidine, have been associated with cardiac toxicity, necessitating careful evaluation of their safety profiles.[23][24][25]

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible biological evaluation of newly synthesized compounds. This section provides an overview of key experimental protocols frequently employed in the assessment of azetidine-containing bioactive molecules.

Synthesis of Azetidine Derivatives

The synthesis of the azetidine ring can be achieved through various strategies, including intramolecular cyclization, [2+2] cycloaddition (the Staudinger synthesis for β-lactams), and ring expansion of aziridines.[3][4][7]

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmchemsci.com [jmchemsci.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. New anti-HIV derivatives: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medwinpublishers.com [medwinpublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cardiac failure in patients treated with azacitidine, a pyrimidine analogue: Case reports and disproportionality analyses in Vigibase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiac failure in patients treated with azacitidine, a pyrimidine analogue: Case reports and disproportionality analyses in Vigibase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of 3-Substituted Azetidin-3-ols

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Specifically, 3-substituted azetidin-3-ols, which feature a chiral center at the C3 position, are of significant interest due to their three-dimensional architecture and potential for stereospecific interactions with biological targets. Control over the absolute and relative stereochemistry of these compounds is paramount for the development of potent and selective therapeutics. This guide provides a comprehensive overview of the stereoselective synthesis, analysis, and key applications of 3-substituted azetidin-3-ols.

Stereoselective Synthesis Strategies

The construction of stereochemically defined 3-substituted azetidin-3-ols often involves the stereoselective synthesis of an azetidin-3-one precursor, followed by diastereoselective reduction or addition of a substituent. Alternatively, direct cyclization methods that establish the C3 stereocenter are employed.

Gold-Catalyzed Oxidative Cyclization

A flexible and efficient method for synthesizing chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[2] This strategy leverages chiral sulfinamide chemistry to establish the stereocenter, which is then carried through the cyclization. The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions.[2] The reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion.[2] This method consistently produces chiral azetidin-3-ones with high enantiomeric excess.[2]

Oxidative Allene Amination

Another powerful technique is the oxidative amination of homoallenic sulfamates. This approach can yield densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity (dr).[3][4] The key step involves the transfer of the axial chirality of the allene substrate to the central chirality of the azetidinone product during a facile rearrangement.[4] The regioselectivity of the initial aziridination is controlled by silyl substitution on the homoallenic sulfamate.[3]

Photochemical Cyclization

Direct synthesis of enantiomerically pure azetidin-3-ols can be achieved through the irradiation of aminoketones.[5] The diastereoselectivity and yields of this photochemical cyclization are dependent on the specific substitution pattern of the starting aminoketone.[5]

Catalytic Intramolecular Aminolysis of Epoxides

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) serves as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidin-3-ols.[6] This reaction proceeds in high yields and demonstrates good tolerance for various functional groups.[6]

Quantitative Data on Stereoselective Syntheses

The following tables summarize the quantitative outcomes of various stereoselective synthetic methods leading to 3-substituted azetidin-3-one precursors.

Table 1: Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides [2]

| Entry | R Group (at C2) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 85 | >98 |

| 2 | 4-MeO-Ph | 82 | >98 |

| 3 | Cyclohexyl | 75 | >98 |

| 4 | -(CH₂)₂CH=CH₂ | 78 | >98 |

| 5 | 4-Cl-Ph | 88 | >98 |

| 6 | -(CH₂)₂N₃ | 72 | >98 |

Data extracted from a study on gold-catalyzed synthesis of chiral azetidin-3-ones.[2]

Table 2: Oxidative Allene Amination for Fused Azetidin-3-ones [3]

| Substrate Diastereomer | Product Diastereomer Ratio (dr) |

|---|---|

| Diastereomer A | >19:1 |

| Diastereomer B | >19:1 |

This method demonstrates high stereocontrol, where a 1:1 mixture of substrate diastereomers results in a 1:1 mixture of product diastereomers, each with excellent diastereomeric purity.[3]

Experimental Protocols

General Protocol for Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones[2]

This two-step protocol involves the oxidation of a chiral N-propargylsulfinamide followed by gold-catalyzed cyclization.

Step A: Oxidation of N-propargylsulfinamide

-

Dissolve the chiral N-propargylsulfinamide (1.0 equiv) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure. The resulting crude N-propargylsulfonamide is typically used in the next step without further purification.

Step B: Gold-Catalyzed Oxidative Cyclization

-

To a solution of the crude N-propargylsulfonamide (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add a pyridine N-oxide derivative (e.g., 3,5-Cl₂-Pyridine N-oxide) (2.0 equiv).

-

Add the gold catalyst, such as [Ph₃PAuNTf₂] (5 mol%).

-

Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the chiral azetidin-3-one.

Protocol for La(OTf)₃-Catalyzed Intramolecular Aminolysis[6]

-

Prepare a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M).

-

Add La(OTf)₃ (5 mol%) to the solution at room temperature.

-

Stir the mixture under reflux and monitor the reaction's progress.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Add saturated aqueous NaHCO₃ to quench the reaction.

-

Extract the aqueous layer with CH₂Cl₂ (3 times).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue using column chromatography to obtain the corresponding azetidin-3-ol.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for synthesizing and analyzing 3-substituted azetidin-3-ols.

Caption: General workflow for synthesis and analysis of chiral azetidin-3-ols.

Caption: Key steps in the gold-catalyzed synthesis of azetidin-3-ones.

Methods for Stereochemical Analysis

Determining the stereochemical purity (diastereomeric ratio and enantiomeric excess) of 3-substituted azetidin-3-ols is crucial.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. Using a chiral stationary phase allows for the baseline separation of enantiomeric pairs, with the peak area ratio directly corresponding to the enantiomeric excess.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish diastereomers, determining enantiomeric excess requires the use of chiral resolving agents. Chiral shift reagents (e.g., lanthanide complexes) or chiral derivatizing agents can be used to convert enantiomers into diastereomeric species that are distinguishable by NMR.[8]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.[2]

The azetidine ring is a privileged scaffold in modern drug discovery, and the ability to precisely control the stereochemistry at the C3 position of azetidin-3-ols opens new avenues for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[9][10]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. nbinno.com [nbinno.com]

Synthesis of Enantiopure Azetidin-3-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure azetidin-3-ol derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their rigid four-membered ring structure imparts unique conformational constraints, making them valuable scaffolds for the design of novel therapeutics. The stereochemistry of the hydroxyl group and any substituents on the azetidine ring plays a pivotal role in determining the biological activity and pharmacological profile of the final compounds. This technical guide provides a comprehensive overview of the core strategies for the synthesis of these enantiopure derivatives, focusing on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic workflows and pathways.

Core Synthetic Strategies

The synthesis of enantiopure this compound derivatives can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This involves the creation of the chiral center at the C3 position during the formation of the azetidine ring or its precursor.

-

Chiral Resolution: This classic approach involves the separation of a racemic mixture of this compound derivatives.

-

Synthesis from the Chiral Pool: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry.

This guide will focus on the most robust and widely employed asymmetric synthesis and chiral pool-based methods.

Asymmetric Synthesis via Azetidin-3-one Intermediates

A prevalent and versatile strategy for accessing enantiopure azetidin-3-ols involves a two-step process: the asymmetric synthesis of a chiral N-protected azetidin-3-one, followed by its diastereoselective reduction.

Gold-Catalyzed Oxidative Cyclization for Chiral Azetidin-3-one Synthesis

A powerful method for the synthesis of chiral azetidin-3-ones is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[1] This approach leverages the use of a chiral sulfinamide auxiliary to induce stereoselectivity.

Step 1: Synthesis of Chiral N-Propargylsulfinamide

-

To a solution of the propargylamine derivative (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 equiv).

-

Cool the mixture to 0 °C and add a solution of (R)- or (S)-tert-butanesulfinyl chloride (1.1 equiv) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral N-propargylsulfinamide.

Step 2: Oxidation to the Sulfonamide

-

Dissolve the chiral N-propargylsulfinamide (1.0 equiv) in DCM and cool to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude sulfonamide, which is often used in the next step without further purification.

Step 3: Gold-Catalyzed Oxidative Cyclization

-

To a solution of the crude N-propargylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE), add the oxidant, such as 2,6-dibromopyridine N-oxide (1.2 equiv).

-

Add the gold(I) catalyst, for example, BrettPhosAuNTf₂ (0.05 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.

-

Upon completion, treat the reaction mixture with 1 N HCl and extract with DCM.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the enantiopure N-tert-butanesulfonylazetidin-3-one.[1]

Enantioselective Reduction of Azetidin-3-ones

The resulting chiral azetidin-3-ones can be reduced to the corresponding azetidin-3-ols with high diastereoselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.

This protocol is adapted for N-Boc-azetidin-3-one from a similar procedure for N-Boc-3-pyrrolidinone.[2]

-

Under an inert atmosphere (argon or nitrogen), cool a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) to -78 °C.

-

Add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in THF dropwise to the cooled solution.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.0 equiv) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Carefully quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiopure N-Boc-3-azetidinol.[2]

Quantitative Data for Asymmetric Synthesis via Azetidin-3-one

| Substrate (N-Propargylsulfonamide) | Gold Catalyst | Oxidant | Azetidin-3-one Yield (%) | ee (%) | This compound Yield (Reduction) (%) | dr | Reference |

| N-(1-phenylprop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 82 | >99 | ~95 (typical for CBS) | >95:5 | [1] |

| N-(1-cyclohexylprop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 75 | >99 | ~95 (typical for CBS) | >95:5 | [1] |

| N-(1-(4-chlorophenyl)prop-2-yn-1-yl)-tert-butanesulfonamide | BrettPhosAuNTf₂ | 2,6-dibromopyridine N-oxide | 78 | >99 | ~95 (typical for CBS) | >95:5 | [1] |

Photochemical Synthesis via Norrish-Yang Cyclization

The Norrish-Yang cyclization, an intramolecular hydrogen abstraction by an excited carbonyl group, provides a powerful and stereoselective route to functionalized azetidin-3-ols. This method often proceeds with high diastereoselectivity.[3][4]

This protocol is based on the synthesis of a highly functionalized azetidinol from a D-serine derived amino ketone.[3]

-

Prepare the enantiomerically pure α-amino ketone precursor from D-serine through a multi-step sequence.

-

Dissolve the amino ketone in an appropriate solvent (e.g., benzene or acetonitrile) in a quartz or borosilicate glass reaction vessel. The concentration is typically low (e.g., 0.01 M) to minimize intermolecular reactions.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes.

-

Irradiate the solution using a high-pressure mercury lamp with a suitable filter (e.g., Pyrex to cut off wavelengths below 290 nm) at room temperature.

-

Monitor the reaction progress by TLC or HPLC. Irradiation times can vary from several hours to days.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the enantiopure this compound derivative.[3]

Quantitative Data for Photochemical Synthesis

| Starting Amino Ketone | Solvent | Yield (%) | Diastereoselectivity | Reference |

| Derivative of D-serine | Benzene | 85 | Fully stereoselective | [3] |

| Chiral N-allyl perhydro-1,3-benzoxazine derivative | Acetonitrile | 60-75 | Moderate to good de | [4] |

| Chiral N-benzyl perhydro-1,3-benzoxazine derivative | Acetonitrile | 70-85 | Complete diastereoselectivity | [4] |

Synthesis from the Chiral Pool: D-Serine as a Precursor

Utilizing readily available chiral molecules like D-serine is an efficient strategy to synthesize enantiopure this compound derivatives. The inherent stereochemistry of the starting material is transferred to the final product through a series of chemical transformations.

A detailed, step-by-step protocol for the entire sequence is extensive. The following provides a conceptual outline of the key transformations involved, based on established synthetic methodologies.

-

Protection of D-Serine: The amino and carboxylic acid functionalities of D-serine are protected. For instance, the amino group can be protected as a Boc or Cbz group, and the carboxylic acid can be converted to a methyl or ethyl ester.

-

Formation of a Chiral Oxazolidine: The protected serine derivative is cyclized with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a chiral oxazolidine. This step locks the stereochemistry.

-

Reduction of the Ester: The ester group of the oxazolidine is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

-

Activation of the Primary Hydroxyl Group: The newly formed primary alcohol is converted into a good leaving group, typically by tosylation (using TsCl and pyridine) or mesylation (using MsCl and triethylamine).

-

Intramolecular Cyclization: The protected amino group acts as a nucleophile, displacing the leaving group in an intramolecular Sₙ2 reaction to form the azetidine ring. This step is often promoted by a base.

-

Deprotection: The protecting groups on the nitrogen and the hydroxyl group (if protected) are removed to yield the final enantiopure this compound derivative.

Conclusion

The synthesis of enantiopure this compound derivatives is a well-developed field with several robust and reliable methods available to researchers. The choice of a particular synthetic strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials and reagents. The asymmetric synthesis of azetidin-3-ones followed by stereoselective reduction offers a versatile and highly enantioselective route. Photochemical methods provide an elegant approach, often with high stereocontrol. Finally, leveraging the chiral pool, particularly with precursors like serine, remains a valuable and efficient strategy. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of these important chiral building blocks for drug discovery and development.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective yang photocyclization reactions in solution. synthesis of enantiopure this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the Azetidine Ring: A Technical Guide for Drug Discovery

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar nature impart a unique three-dimensional character to molecules, influencing their pharmacological and pharmacokinetic properties. A thorough understanding of the conformational preferences of the azetidine ring is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the azetidine ring, detailing the theoretical underpinnings of its structure, experimental and computational methodologies for its characterization, and the implications of its conformation on biological activity.

Introduction

The azetidine moiety is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1] The conformational rigidity of the azetidine ring, compared to more flexible acyclic or larger heterocyclic systems, can reduce the entropic penalty upon binding to a biological target.[2] However, this rigidity is not absolute; the azetidine ring exists in a dynamic equilibrium of puckered conformations. The specific conformation adopted is influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.

This guide will delve into the critical aspects of azetidine conformational analysis, providing researchers, scientists, and drug development professionals with a comprehensive resource to aid in their discovery efforts.

Fundamentals of Azetidine Ring Conformation

The four-membered azetidine ring is not planar due to ring strain, which has been experimentally determined to be approximately 25.2 kcal/mol.[3] To alleviate this strain, the ring adopts a puckered conformation. This puckering can be described by a dihedral angle, with a value of 37° determined for the parent azetidine by gas-phase electron diffraction.[4] The puckered nature of the ring gives rise to two distinct substituent positions: axial and equatorial.

The interconversion between these puckered conformations occurs through a process of ring inversion, which involves a higher-energy planar transition state. The energy barrier to this inversion is a key parameter in understanding the conformational dynamics of the azetidine ring.

Quantitative Analysis of Azetidine Ring Puckering

The precise conformation of the azetidine ring can be quantified using various parameters, including dihedral angles and the degree of nitrogen pyramidality. The substitution pattern on the ring significantly influences these parameters.

| Compound/Parameter | Dihedral Angle (°) | Method | Reference |

| Azetidine | 37 | Gas-Phase Electron Diffraction | [4] |

| Neutral Fluorinated Azetidine (N-C-C-F) | 137.2 | Computational (DFT) | [5] |

| Charged Fluorinated Azetidine (N+-C-C-F) | 100.0 | Computational (DFT) | [5] |

| Non-fluorinated Control (N-C-C-H) | 102.3 | Computational (DFT) | [5] |

| Compound Class | Nitrogen Out-of-Plane Angle (Pyramidality) (°) | Method | Reference |

| Azetidine Amides | 7.1 - 18.9 | X-ray Crystallography | [1] |

Energy Barriers to Ring Inversion

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and analytical techniques is employed to elucidate the conformation of the azetidine ring in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of azetidines in solution.

Sample Preparation:

-

Solvent: A suitable deuterated solvent in which the compound is stable and soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Concentration: Typically 5-20 mg/mL to ensure adequate signal-to-noise.

-

Purity: The sample should be of high purity to avoid interference from impurities.

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the chemical environment and coupling constants of protons. The magnitude of vicinal coupling constants (³JHH) can be related to dihedral angles through the Karplus equation, offering insights into the ring's pucker.

-

¹³C NMR: Provides information on the carbon skeleton. Chemical shifts are sensitive to the ring conformation.

2D NMR Spectroscopy (NOESY and ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons.[7][8]

-

Principle: These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them.[9]

-

Application: The presence of cross-peaks between axial-axial, axial-equatorial, and equatorial-equatorial protons provides definitive evidence for their relative orientations and, consequently, the ring's conformation.

-

Key Parameters:

-

Mixing Time (tm): This is a critical parameter that needs to be optimized based on the molecular weight of the compound. For small molecules (MW < 600), a mixing time of 0.5-1.0 seconds is a good starting point for NOESY.[10] For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment.[7][8]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the azetidine ring's conformation in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.

General Protocol:

-

Crystal Growth: Grow single crystals of the azetidine-containing compound, often by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Methodologies for Conformational Analysis